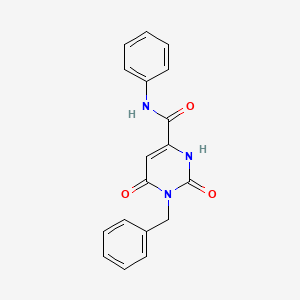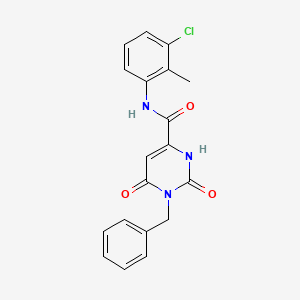![molecular formula C10H11BrN4O2S2 B3035812 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338421-55-9](/img/structure/B3035812.png)
4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
説明
The compound 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. This particular derivative has not been explicitly discussed in the provided papers, but related compounds have been synthesized and evaluated for various biological activities, including antimicrobial, antimalarial, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves the reaction of sulfanilamide with various reagents to introduce different substituents onto the benzene ring or the triazole moiety. For instance, paper describes the synthesis of 4-(2-methylacetylamino)benzenesulfonamides through the reaction of sulfanilamide with 2-bromopropionyl bromide, followed by treatment with secondary amines. Similarly, paper outlines the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives, which are structurally related to the compound . These syntheses involve multiple steps, including the use of IR, NMR, MS, and elemental analysis for structural elucidation.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, paper discusses the structural characterization of a sulfonamide compound using various spectroscopic methods and X-ray crystallography, providing detailed information about bond lengths and angles. Density Functional Theory (DFT) calculations are also commonly used to investigate the molecular and electronic structures, as seen in papers and .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, as discussed in paper . The tautomerism between sulfonamide and sulfonimide forms can be influenced by the solvent and can be studied using theoretical calculations and spectroscopic methods. Additionally, the reactivity of these compounds with different reagents can lead to the formation of a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and photostability, can be influenced by the substituents on the benzene ring and the triazole moiety. For instance, paper discusses the photolability of sulfamethoxazole, a related sulfonamide, in acidic aqueous solutions. The introduction of different substituents can also affect the compound's biological activity, as seen in the antiproliferative and antimicrobial evaluations in papers .
科学的研究の応用
Photodynamic Therapy and Cancer Treatment
- A compound similar to 4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, specifically a zinc phthalocyanine derivative, has been used in photodynamic therapy for cancer treatment. It demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making it a potential Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
- Novel sulfanilamide-derived 1,2,3-triazole compounds, which share a structural resemblance to this compound, have been synthesized and shown promising antibacterial potency (Wang, Wan, & Zhou, 2010).
- Sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, which are structurally similar, have been synthesized and demonstrated appreciable efficacy against various bacterial strains. One particular compound showed significant antibacterial activity against multiple bacterial strains (Yadav & Kaushik, 2022).
Antiproliferative and Antilipolytic Activities
- A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized. They demonstrated antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase, suggesting potential as antidiabesity–antineoplastic agents (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
Pharmacological Properties and CNS Effects
- Compounds with structural similarities to this compound have been investigated for their effects on the central nervous system (CNS) in mice, indicating potential pharmacological applications (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
Antimicrobial and Pharmacological Evaluation
- Novel sulfonamide derivatives have been synthesized and evaluated for antimicrobial activities and cytotoxicity, with some showing activity against cancerous cells and no cytotoxic effects on normal cells, suggesting their potential in developing therapeutic agents (Durgun, Turkmen, Zengin, Zengin, Koyunsever, & Koyuncu, 2017).
将来の方向性
The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the diverse biological activities of triazole derivatives, this compound could potentially be developed into a useful therapeutic agent .
作用機序
Target of Action
Compounds with a similar structure, such as 4,5-disubstituted-4h-1,2,4-triazole-3-thiols, have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities. These activities suggest that the compound may interact with various enzymes and proteins involved in these biological processes.
Mode of Action
It’s known that the compound has been successfully synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.
Biochemical Pathways
Given the compound’s potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that it may affect pathways related to these biological processes. For instance, it might inhibit the synthesis of essential components of microbial cells or modulate inflammatory signaling pathways.
Result of Action
Given its potential antimicrobial, anti-inflammatory, and antifungal activities , it can be inferred that the compound may lead to the death of microbial cells, reduction of inflammation, or inhibition of fungal growth.
特性
IUPAC Name |
4-bromo-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVXHQCXBVZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123242 | |
| Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338421-55-9 | |
| Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



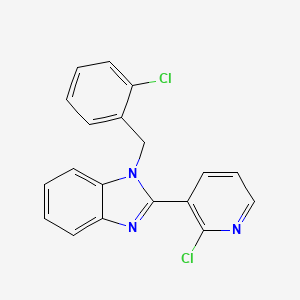
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)
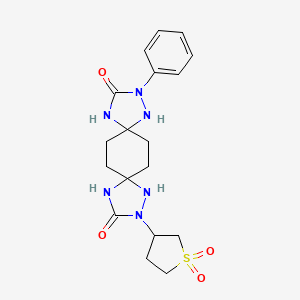
![4-[[(E)-2-(5-Cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B3035733.png)
![3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B3035738.png)
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)
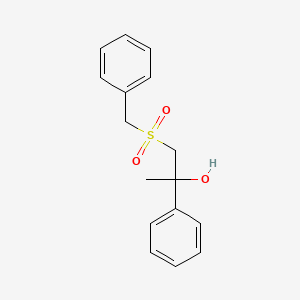
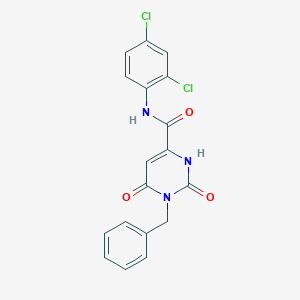
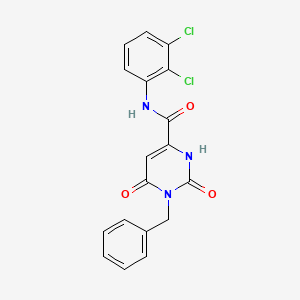
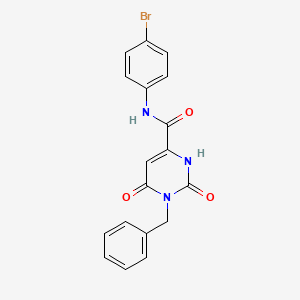
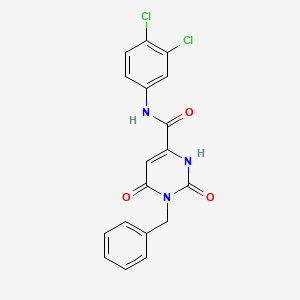
![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)
